
Core Experimental Findings on Indapamide
Hemihydrate

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Indapamide hemihydrate

CAS No.: 180004-24-4

Cat. No.: S530602

Get Quote

Aspect Detail

Research Objective Resolve conflicting crystal structure determinations of indapamide hemihydrate
(IND) [1]

Key Finding The asymmetric unit contains multiple distinct molecules ((Z' = 4)), not
orientational disorder of sulfonamide groups [1] [2]

Primary Technique (^{13}\mathrm{C}) solid-state NMR (SSNMR) spectroscopy [1]

Complementary
Technique

X-ray diffraction (XRD) [2]

Conclusion NMR crystallography is more effective than refinement agreement factors (R-

factors) for distinguishing between alternative crystal structures [1]

Detailed Experimental Protocol: SSNMR for NMR
Crystallography

The methodology centered on using SSNMR data to validate and distinguish between proposed structural

models.
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Sample Preparation: The indapamide hemihydrate sample was used as a crystalline solid without

further processing for SSNMR analysis [2].
Data Collection - (^{13}\mathrm{C}) SSNMR: The key experiment was a cross-polarization
magic-angle spinning (CP/MAS) (^{13}\mathrm{C}) SSNMR spectrum, which provides high-
resolution data from solid samples. This allowed for the precise measurement of chemical shifts for

the numerous chemically distinct carbon sites in the four molecules of the asymmetric unit ((Z' = 4))
[1] [2].

Data Integration & Analysis - NMR Crystallography:
Hypothesis from Crystallography: Multiple candidate structural models (with disorder vs. high

(Z')) were proposed from X-ray diffraction data [1].
Spectral Prediction: (^{13}\mathrm{C}) chemical shifts were computed for each candidate

model using computational methods (likely based on Density Functional Theory - DFT) [1].
Model Validation: The computed chemical shift patterns for the different models were

compared against the experimentally obtained (^{13}\mathrm{C}) SSNMR spectrum. The model
with (Z' = 4) showed a statistically superior match to the experimental data, confirming it as the

correct structure [1].
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Research workflow for resolving crystal structure.

Key Technical Application and Workflow

This research demonstrates a powerful application of SSNMR within the NMR crystallography approach

[1]. The general workflow is highly applicable to other complex pharmaceutical solids:

Identify Structural Ambiguity: Recognize conflicting models or disorder from diffraction data.
Acquire Experimental SSNMR: Obtain high-quality, high-resolution (^{13}\mathrm{C}) SSNMR

spectra of the crystalline material.
Compute Chemical Shifts: Use quantum mechanical calculations (e.g., DFT) to predict the SSNMR

spectrum for each candidate structural model.
Statistical Comparison: Rigorously compare computed and experimental spectra to identify the

correct structure.

This approach is particularly valuable when crystallographic refinement metrics (like R-factors) are

insufficient to distinguish between complex structural models [1].

The associated research data, including the definitive SSNMR data and crystallographic information, is

available as an Open Access dataset from Durham University for further analysis [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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